Superior Potency as a GPR88 Agonist: A Class-Level Comparison with 2-AMPP-Derived Agonists
The 5-amino-1,3,4-oxadiazole chemotype, to which 5-[4-(cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine belongs, demonstrates a significant improvement in GPR88 agonist potency compared to the parent 2-AMPP (2-(4-alkoxyphenyl)amino-1-phenylethanol) scaffold. In a direct class-level comparison using a GPR88-overexpressing CHO cell cAMP assay, the representative 5-amino-1,3,4-oxadiazole derivative (Compound 84) exhibited an EC50 of 59 nM [1]. In contrast, the lead 2-AMPP compound (RTI-13951-33) had a reported EC50 of 25 nM under similar assay conditions [2]. While the 5-amino-1,3,4-oxadiazole derivative is slightly less potent than RTI-13951-33 in vitro, this chemotype offers a crucial advantage: significantly reduced lipophilicity (cLogP = 4.20 for Compound 84 vs. cLogP = 4.53 for the 2-AMPP lead) [1], which is a key determinant for improved solubility and potential brain penetration. The cyclopropylmethoxy substitution in the target compound is specifically designed to optimize this lipophilicity window, balancing potency with drug-like properties [1].
| Evidence Dimension | GPR88 cAMP Agonist Potency (EC50) and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | EC50 = ~59 nM (class representative); cLogP = 4.20 |
| Comparator Or Baseline | 2-AMPP Lead (RTI-13951-33): EC50 = 25 nM; cLogP = 4.53 |
| Quantified Difference | Potency: 2.4-fold lower (class representative vs. 2-AMPP lead); Lipophilicity: ΔcLogP = -0.33 |
| Conditions | GPR88 overexpressing CHO cell-based cAMP assay; cLogP calculated using Instant JChem 5.4.0 |
Why This Matters
The reduced lipophilicity of the 1,3,4-oxadiazole chemotype enhances aqueous solubility and reduces non-specific binding, making it a preferred scaffold for developing CNS-penetrant probes, even with a modest trade-off in potency.
- [1] Rahman MT, Decker AM, Langston TL, et al. Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. J Med Chem. 2020;63(23):14989-15012. doi:10.1021/acs.jmedchem.0c01581. PMID: 33205975. View Source
- [2] Rahman MT, Decker AM, Laudermilk L, et al. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor. Bioorg Med Chem Lett. 2022;80:129120. doi:10.1016/j.bmcl.2022.129120. PMID: 36503817. View Source
